Cas no 96818-59-6 (Thiourea, bis[(dimethylamino)methylene]-)
Thiourea, bis[(dimethylamino)methylene]- Chemical and Physical Properties
Names and Identifiers
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- Thiourea, bis[(dimethylamino)methylene]-
- 1,3-Bis[(dimethylamino)methylene]thiourea
- 1,3-bis(dimethylaminomethylidene)thiourea
- 1,3-Bis[(dimethylamino)methylidene]thiourea
- 1,3-bis[(E)-(dimethylamino)methylidene]thiourea
- N,N'-bis[(dimethylamino)methylene]thiourea
- SCHEMBL3102738
- AKOS030245759
- 96818-59-6
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- Inchi: 1S/C7H14N4S/c1-10(2)5-8-7(12)9-6-11(3)4/h5-6H,1-4H3
- InChI Key: XZJKOXKEGOLKDB-UHFFFAOYSA-N
- SMILES: S=C(N=CN(C)C)N=CN(C)C
Computed Properties
- Exact Mass: 186.094
- Monoisotopic Mass: 186.094
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 2
- XLogP3: 0.5
- Topological Polar Surface Area: 63.3Ų
Thiourea, bis[(dimethylamino)methylene]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR15284-1g |
1,3-Bis[(dimethylamino)methylene]thiourea |
96818-59-6 | 1g |
£118.00 | 2023-09-02 | ||
| Apollo Scientific | OR15284-5g |
1,3-Bis[(dimethylamino)methylene]thiourea |
96818-59-6 | 5g |
£285.00 | 2023-09-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529079-1g |
N',N'''-thiocarbonylbis(N,N-dimethylformimidamide) |
96818-59-6 | 98% | 1g |
¥1227.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529079-5g |
N',N'''-thiocarbonylbis(N,N-dimethylformimidamide) |
96818-59-6 | 98% | 5g |
¥2732.00 | 2024-04-23 |
Thiourea, bis[(dimethylamino)methylene]- Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on Thiourea, bis[(dimethylamino)methylene]-
Thiourea, bis[(dimethylamino)methylene]- (CAS No. 96818-59-6): A Comprehensive Overview
Thiourea, bis[(dimethylamino)methylene]-, with the chemical identifier CAS No. 96818-59-6, is a compound of significant interest in the field of organic synthesis and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered attention for its potential applications in various chemical transformations and as a building block in the development of novel therapeutic agents.
The molecular structure of Thiourea, bis[(dimethylamino)methylene]- consists of a central sulfur atom double-bonded to a carbon atom, which is further substituted with two dimethylamino groups. This configuration imparts a high degree of reactivity, making it a valuable intermediate in synthetic chemistry. The presence of the dimethylamino moieties enhances its nucleophilicity, facilitating its participation in various organic reactions such as condensation, cyclization, and Michael additions.
In recent years, the compound has been explored for its role in the synthesis of heterocyclic compounds, which are widely recognized for their biological activity. Research has demonstrated that Thiourea, bis[(dimethylamino)methylene]- can serve as a precursor in the formation of thiazole derivatives, which are known for their antimicrobial and anti-inflammatory properties. These findings have opened up new avenues for the development of novel pharmaceuticals targeting various diseases.
The compound's reactivity also makes it a useful tool in polymer chemistry. Specifically, it has been employed in the synthesis of polymeric materials with tailored properties. For instance, its ability to undergo Michael additions allows for the creation of polymers with enhanced thermal stability and mechanical strength. These materials are particularly relevant in industries requiring high-performance polymers, such as aerospace and automotive.
Furthermore, Thiourea, bis[(dimethylamino)methylene]- has found applications in catalysis. Its structure provides a suitable framework for designing organocatalysts that can facilitate asymmetric reactions. Such catalysts are crucial in producing enantiomerically pure compounds, which are often required in pharmaceuticals to ensure optimal biological activity and reduced side effects.
The compound's versatility extends to its use as a ligand in coordination chemistry. By coordinating with transition metals, it can form complexes that exhibit unique catalytic properties. These metal complexes have been investigated for their potential in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The ability to perform these reactions efficiently is essential for the rapid assembly of complex molecules.
In academic research, Thiourea, bis[(dimethylamino)methylene]- has been utilized to study reaction mechanisms involving sulfur-containing compounds. Understanding these mechanisms is crucial for optimizing synthetic pathways and developing new methodologies. The insights gained from such studies contribute to the broader understanding of organic chemistry and its applications.
The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate in drug synthesis. For example, it has been used in the preparation of thiol-based drugs that exhibit antioxidant and anti-inflammatory effects. The ability to incorporate sulfur atoms into drug molecules often enhances their bioactivity and selectivity.
Safety considerations are paramount when handling Thiourea, bis[(dimethylamino)methylene]-. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure safe usage. This includes working in well-ventilated areas and using appropriate personal protective equipment.
The environmental impact of this compound is another area of interest. Efforts have been made to develop green chemistry approaches that minimize waste and reduce the use of hazardous reagents. The use of Thiourea, bis[(dimethylamino)methylene]- in such processes highlights its potential as a sustainable alternative in synthetic chemistry.
In conclusion, Thiourea, bis[(dimethylamino)methylene]- (CAS No. 96818-59-6) is a multifaceted compound with broad applications across organic synthesis, polymer chemistry, catalysis, and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for scientists working on innovative chemical transformations and drug development. As research continues to uncover new uses for this compound, its importance in advancing chemical science is likely to grow further.
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